molecular formula C21H16F5N7O3 B609733 Olinciguat CAS No. 1628732-62-6

Olinciguat

Cat. No.: B609733
CAS No.: 1628732-62-6
M. Wt: 509.4 g/mol
InChI Key: YWQFJNWMWZMXRW-HXUWFJFHSA-N
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Description

Olinciguat is a soluble guanylate cyclase stimulator that has been investigated for its potential therapeutic applications in various diseases. It is known for its ability to enhance nitric oxide-mediated cyclic guanosine monophosphate signaling, which plays a crucial role in regulating smooth muscle relaxation, inflammation, and fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Olinciguat is synthesized through a series of chemical reactions involving the formation of a pyrazole-pyrimidine heterocyclic structure. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

Olinciguat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry research .

Scientific Research Applications

Mechanism of Action

Olinciguat exerts its effects by stimulating soluble guanylate cyclase, which leads to the production of cyclic guanosine monophosphate. This signaling molecule plays a key role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation. The molecular targets of this compound include the soluble guanylate cyclase enzyme and downstream signaling pathways involving cyclic guanosine monophosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Olinciguat

This compound is unique in its ability to selectively target soluble guanylate cyclase and enhance nitric oxide-mediated signaling. This specificity makes it a promising candidate for the treatment of diseases characterized by impaired nitric oxide signaling .

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F5N7O3/c22-12-4-2-1-3-11(12)9-33-16(14-5-6-36-32-14)7-15(31-33)18-28-8-13(23)17(30-18)29-10-20(35,19(27)34)21(24,25)26/h1-8,35H,9-10H2,(H2,27,34)(H,28,29,30)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQFJNWMWZMXRW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NC[C@@](C(=O)N)(C(F)(F)F)O)F)C4=NOC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F5N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628732-62-6
Record name Olinciguat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628732626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olinciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15238
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLINCIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD5F4ZXD21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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